(1S,3s)-N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide
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Overview
Description
(1S,3s)-N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes an adamantane core, a triazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group.
Attachment of the Phenethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.
Coupling with Adamantane: The final step involves coupling the triazole derivative with an adamantane carboxylic acid derivative using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, leading to various reduced derivatives.
Substitution: The benzylthio and phenethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like thiols or amines, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing groups or triazole rings.
Medicine
Medically, (1S,3s)-N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1S,3s)-N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide likely involves multiple pathways:
Molecular Targets: Potential targets include enzymes with active sites that can accommodate the triazole ring or the adamantane core.
Pathways: The compound may interfere with cellular signaling pathways, particularly those involving sulfur-containing groups or triazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- (1S,3s)-N-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide
- (1S,3s)-N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide
Uniqueness
The uniqueness of (1S,3s)-N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide lies in its specific combination of functional groups and its adamantane core. This structure imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[[5-benzylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4OS/c34-27(29-16-23-13-24(17-29)15-25(14-23)18-29)30-19-26-31-32-28(35-20-22-9-5-2-6-10-22)33(26)12-11-21-7-3-1-4-8-21/h1-10,23-25H,11-20H2,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCARAJHXXFDUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CCC5=CC=CC=C5)SCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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